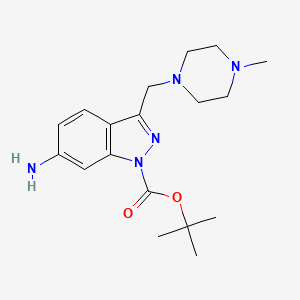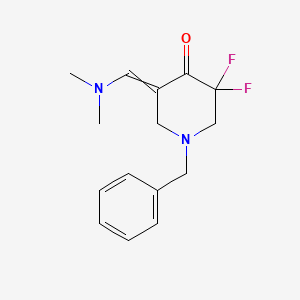
1-Benzyl-5-(dimethylaminomethylidene)-3,3-difluoropiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-(dimethylaminomethylidene)-3,3-difluoropiperidin-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidinone core substituted with benzyl, dimethylaminomethylidene, and difluoro groups. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
The synthesis of 1-Benzyl-5-(dimethylaminomethylidene)-3,3-difluoropiperidin-4-one involves several key steps. One common synthetic route includes the following steps:
Formation of the Piperidinone Core: The piperidinone core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is typically introduced via a nucleophilic substitution reaction using benzyl halides.
Dimethylaminomethylidene Substitution:
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-Benzyl-5-(dimethylaminomethylidene)-3,3-difluoropiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethylaminomethylidene groups, leading to the formation of various derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as benzyl alcohol and piperidinone derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-5-(dimethylaminomethylidene)-3,3-difluoropiperidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a biochemical tool.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(dimethylaminomethylidene)-3,3-difluoropiperidin-4-one involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and influencing various physiological processes. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-Benzyl-5-(dimethylaminomethylidene)-3,3-difluoropiperidin-4-one can be compared with similar compounds such as:
1-Benzyl-5-(dimethylaminomethylidene)-3,3-difluoropiperidin-4-ol: This compound differs by having a hydroxyl group instead of a ketone, which may alter its reactivity and biological activity.
1-Benzyl-5-(dimethylaminomethylidene)-3,3-difluoropiperidin-4-amine:
1-Benzyl-5-(dimethylaminomethylidene)-3,3-difluoropiperidin-4-carboxylic acid: The carboxylic acid derivative may have different solubility and reactivity profiles compared to the ketone form.
Properties
Molecular Formula |
C15H18F2N2O |
|---|---|
Molecular Weight |
280.31 g/mol |
IUPAC Name |
1-benzyl-5-(dimethylaminomethylidene)-3,3-difluoropiperidin-4-one |
InChI |
InChI=1S/C15H18F2N2O/c1-18(2)9-13-10-19(11-15(16,17)14(13)20)8-12-6-4-3-5-7-12/h3-7,9H,8,10-11H2,1-2H3 |
InChI Key |
NCKWGEXCJHQPNY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1CN(CC(C1=O)(F)F)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12446269.png)
![(2R,3R,4S,5R)-2-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12446271.png)
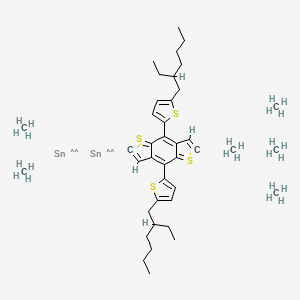
![3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B12446280.png)
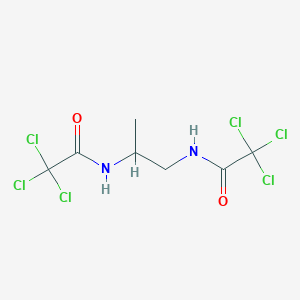
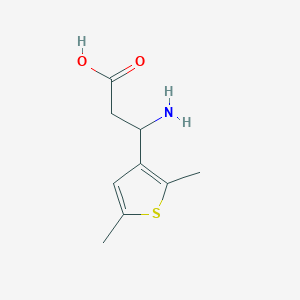

![N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446308.png)
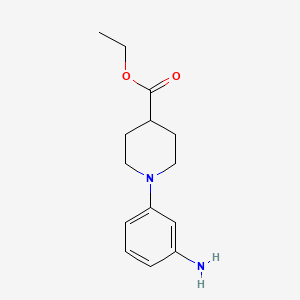
![5-(2-Methoxyphenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione](/img/structure/B12446314.png)
![2,3-Dimethyl-7-chlorodifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12446318.png)
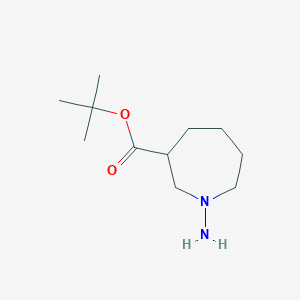
![(4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12446323.png)
